2-((5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide
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Overview
Description
WAY-301276 is a chemical compound known for its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is involved in the conversion of inactive cortisone to active cortisol, which plays a significant role in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-301276 involves multiple steps, starting from commercially available starting materials. The key steps include bromination, nucleophilic substitution, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of WAY-301276 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
WAY-301276 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
WAY-301276 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies related to enzyme inhibition, particularly 11β-hydroxysteroid dehydrogenase type 1, to understand its role in metabolic processes.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders, such as obesity and type 2 diabetes, by modulating cortisol levels.
Mechanism of Action
WAY-301276 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing cortisol levels in the body. The molecular targets include the active site of the enzyme, where WAY-301276 binds and blocks its activity. The pathways involved are primarily related to cortisol metabolism and its downstream effects on glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
Uniqueness
WAY-301276 is unique due to its high specificity and potency as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Compared to similar compounds, it has shown better efficacy in reducing cortisol levels and improving metabolic parameters in preclinical studies .
Properties
Molecular Formula |
C18H17BrN4OS |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C18H17BrN4OS/c1-23-16(11-13-5-3-2-4-6-13)21-22-18(23)25-12-17(24)20-15-9-7-14(19)8-10-15/h2-10H,11-12H2,1H3,(H,20,24) |
InChI Key |
KICJYMHLPJCPQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
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